3-Iodopyridin-4-ol
CAS No.: 89282-03-1
Cat. No.: VC21334398
Molecular Formula: C5H4INO
Molecular Weight: 221 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89282-03-1 |
---|---|
Molecular Formula | C5H4INO |
Molecular Weight | 221 g/mol |
IUPAC Name | 3-iodo-1H-pyridin-4-one |
Standard InChI | InChI=1S/C5H4INO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) |
Standard InChI Key | YMAIMLIFWHAIKB-UHFFFAOYSA-N |
SMILES | C1=CNC=C(C1=O)I |
Canonical SMILES | C1=CNC=C(C1=O)I |
Introduction
Chemical Structure and Properties
3-Iodopyridin-4-ol (C5H4INO) is a halogenated heterocycle, specifically an iodinated derivative of pyridin-4-ol. The compound contains a pyridine ring with an iodine atom at the 3-position and a hydroxyl group at the 4-position. This structural arrangement contributes to its distinctive chemical reactivity and applications in various fields.
Physical and Chemical Properties
The physical and chemical properties of 3-Iodopyridin-4-ol are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C5H4INO |
Molecular Weight | 221 g/mol |
Appearance | Crystalline solid |
Melting Point | 196-200°C (for related compound) |
Boiling Point | Approximately 296°C (for related compound) |
Solubility | Soluble in polar organic solvents |
pKa | Approximately 6.9 (estimated) |
The presence of both the iodine atom and hydroxyl group confers unique electronic properties to the molecule, affecting its reactivity pattern and interactions with biological targets. The compound's structure allows it to engage in various types of chemical transformations, making it valuable in organic synthesis.
Synthesis and Production Methods
Several synthetic routes have been developed for the preparation of 3-Iodopyridin-4-ol, with varying levels of efficiency and scalability.
Laboratory-Scale Synthesis
Two common methods for the laboratory synthesis of 3-Iodopyridin-4-ol include:
Method 1: The reaction of 4-hydroxypyridine with iodine in the presence of sodium hydroxide. This method provides a direct approach for introducing the iodine atom at the desired position.
Method 2: Another synthetic route involves the use of potassium iodide and iodine in the presence of sodium carbonate. This method offers an alternative pathway with potentially different selectivity and yield.
For related iodopyridinol compounds, synthetic approaches have been documented using different starting materials. For instance, 4-iodo-3-hydroxypyridine can be prepared by reacting 3-hydroxypyridine with potassium tert-butoxide and methoxymethyl chloride under nitrogen atmosphere .
Chemical Reactivity and Transformations
3-Iodopyridin-4-ol exhibits diverse chemical reactivity, participating in various types of reactions that make it valuable in synthetic organic chemistry.
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. This reactivity pattern is particularly useful in the synthesis of diverse pyridine derivatives.
Oxidation and Reduction: The hydroxyl group in 3-Iodopyridin-4-ol can participate in oxidation and reduction reactions, leading to the formation of various derivatives with modified functional groups.
Cross-Coupling Reactions: The iodine substituent makes the compound an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are widely used in pharmaceutical synthesis.
Common Reagents and Conditions
Various reagents and conditions are employed in reactions involving 3-Iodopyridin-4-ol:
For Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles.
For Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
For Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
The specific choice of reagents and conditions depends on the desired transformation and the functional group selectivity required for the target application.
Scientific Research Applications
3-Iodopyridin-4-ol has found applications across multiple scientific disciplines due to its versatile structure and reactivity profile.
Applications in Chemistry
In the field of chemistry, 3-Iodopyridin-4-ol serves as a valuable building block in the synthesis of more complex organic molecules. Its functionality allows for selective modifications, making it useful in the preparation of libraries of pyridine derivatives for structure-activity relationship studies.
Biological and Medicinal Applications
Research indicates that 3-Iodopyridin-4-ol exhibits antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets, making it a compound of interest in drug discovery efforts.
The compound is also valuable in the development of iodinated compounds for imaging and diagnostic purposes in biological systems. The iodine atom can serve as a marker or be replaced with radioactive iodine isotopes for various imaging applications.
Mechanism of Action
The mechanism of action of 3-Iodopyridin-4-ol depends on its specific application and the biological or chemical context in which it is used.
Molecular Targets and Interactions
When used in biological applications, 3-Iodopyridin-4-ol may interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can lead to inhibition or modulation of specific biological functions, contributing to the compound's potential therapeutic effects.
The specific molecular targets and pathways involved in the biological activities of 3-Iodopyridin-4-ol are areas of ongoing research. Understanding these mechanisms is crucial for optimizing its applications in drug development and other biomedical fields.
Comparison with Similar Compounds
To better understand the unique properties and applications of 3-Iodopyridin-4-ol, it is useful to compare it with structurally related compounds.
Structural Analogs and Their Properties
The following table compares 3-Iodopyridin-4-ol with several structurally related compounds:
Compound | Structure | Key Differences | Notable Properties |
---|---|---|---|
3-Iodopyridin-4-ol | Pyridine ring with iodine at position 3 and hydroxyl at position 4 | Reference compound | Antimicrobial and anticancer potential |
3-Iodo-4-methoxypyridine | Methoxy group instead of hydroxyl | Less reactive hydroxyl group | Different reactivity pattern in certain chemical reactions |
4-Iodopyridine | Lacks hydroxyl group | Simpler structure | Different reactivity and applications |
4-Iodo-3-hydroxypyridine | Reversed positions of iodine and hydroxyl | Isomeric structure | Different physical properties and reactivity |
Comparative Advantages
3-Iodopyridin-4-ol stands out due to its unique combination of an iodine atom and a hydroxyl group on the pyridine ring, offering specific reactivity and versatility in various applications. The presence of both functional groups provides multiple sites for chemical modifications, allowing for the synthesis of diverse derivatives with tailored properties.
Compared to 3-Iodo-4-methoxypyridine, the presence of a hydroxyl group in 3-Iodopyridin-4-ol makes it more reactive in certain chemical reactions. This enhanced reactivity can be advantageous in synthetic applications requiring the transformation of the hydroxyl group.
Current Research Trends and Future Directions
Research on 3-Iodopyridin-4-ol and related compounds continues to evolve, with several promising directions for future investigations.
Emerging Applications
Recent studies have expanded the potential applications of halogenated pyridine derivatives in various fields:
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Development of new pharmaceutical agents with improved efficacy and safety profiles
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Design of chemical probes for studying biological systems
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Creation of novel materials with specific physical and chemical properties
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Use as building blocks in the synthesis of complex natural product analogs
Future Research Opportunities
Several research opportunities exist for further exploring the properties and applications of 3-Iodopyridin-4-ol:
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Optimization of synthetic routes for improved yield and selectivity
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Detailed investigation of structure-activity relationships in biological systems
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Development of new chemical transformations using 3-Iodopyridin-4-ol as a substrate
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Exploration of its potential in emerging fields such as materials science and nanotechnology
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